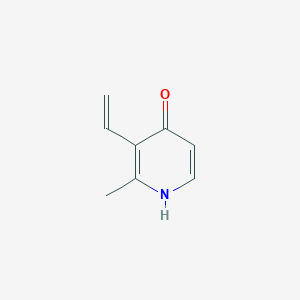

2-Methyl-3-vinylpyridin-4-ol

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. rsc.orgnih.gov Its unique properties, including its basicity, aromaticity, and ability to form hydrogen bonds, make it a versatile scaffold in the design and synthesis of a vast array of functional molecules. nih.gov The pyridine nucleus is a common feature in numerous natural products, such as alkaloids and vitamins, and is a key component in over 7,000 existing drug molecules. rsc.org

The presence of the nitrogen atom in the pyridine ring imparts distinct electronic characteristics compared to its carbocyclic analog, benzene. This nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, metabolic stability, and interactions with biological targets. rsc.orgnih.gov Consequently, pyridine and its derivatives have found extensive applications in medicinal chemistry, with compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The ability to readily modify the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a "privileged scaffold" in drug discovery. rsc.org

Overview of Vinylpyridine and Pyridinol Structural Motifs

Vinylpyridines are a class of compounds where a vinyl group (-CH=CH₂) is attached to a pyridine ring. The position of the vinyl group relative to the nitrogen atom (2-, 3-, or 4-position) significantly influences the compound's reactivity and properties. 2-Vinylpyridine (B74390) and 4-vinylpyridine (B31050) are the most commonly studied isomers. acs.org The vinyl group, being an electron-withdrawing substituent, can participate in various chemical reactions, including polymerization and addition reactions. wikipedia.org This reactivity makes vinylpyridines valuable monomers for the production of specialty polymers and copolymers with applications such as tire-cord binders and dye-receptive sites in acrylic fibers. wikipedia.org In medicinal chemistry, the vinyl group can act as a reactive "warhead" to form covalent bonds with specific biological targets. nih.gov

Pyridinols , also known as hydroxypyridines, are pyridine derivatives bearing a hydroxyl group (-OH). They exist in tautomeric equilibrium with their corresponding pyridone forms. nih.gov For instance, 4-hydroxypyridine (B47283) is in equilibrium with 4-pyridone. nih.gov The position of the hydroxyl group on the pyridine ring affects the tautomeric preference and the compound's acidity and basicity. Pyridinol motifs are found in various biologically active molecules and can coordinate with metal ions, playing a role in the active sites of metalloenzymes. rsc.org The hydroxyl group can also serve as a handle for further chemical modifications, allowing for the synthesis of diverse derivatives.

Research Landscape of 2-Methyl-3-vinylpyridin-4-ol and Related Compounds

Research on related compounds provides insights into the potential chemistry of this compound. For instance, studies on the synthesis of various vinylpyridines often involve the reaction of a methylpyridine with an aldehyde, followed by dehydration. chemicalbook.comgoogle.com The reactivity of vinylpyridines as covalent modifiers in drug design highlights a potential application area for this compound. nih.gov Furthermore, the coordination chemistry of pyridinols with transition metals is a well-established field, suggesting that this compound could act as a ligand in the formation of metal complexes. rsc.org

While direct research on this compound is limited, its structural motifs are subjects of ongoing investigation in various chemical contexts. Future research may explore its synthesis, reactivity, and potential applications in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

3-ethenyl-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C8H9NO/c1-3-7-6(2)9-5-4-8(7)10/h3-5H,1H2,2H3,(H,9,10) |

InChI Key |

WQQCVQXXDZYCMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Vinylpyridin 4 Ol and Its Analogs

Conventional and Strategic Approaches to Pyridinol Synthesis

The construction of the pyridin-4-ol scaffold can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more modern and efficient one-pot reactions and dearomatization strategies.

Multi-step Synthetic Sequences

Multi-step synthesis provides a classical and often necessary approach for constructing complex molecules like substituted pyridin-4-ols. These sequences allow for the careful and controlled introduction of functional groups. While specific multi-step syntheses for 2-Methyl-3-vinylpyridin-4-ol are not extensively detailed in the provided results, general strategies for substituted pyridines can be inferred.

| Starting Materials | Key Intermediates | Reaction Type | Reference |

| Alkynone, 1,3-dicarbonyl compound, ammonium (B1175870) acetate (B1210297) | Polysubstituted pyridine (B92270) | Heteroannulation | organic-chemistry.org |

| Solid-supported reagents and scavengers | Various | Sequential reactions | researchgate.net |

One-Pot Reactions for Substituted Pyridines

One-pot reactions have emerged as a powerful tool in synthetic chemistry, offering increased efficiency by minimizing purification steps and reducing waste. Several one-pot methodologies are applicable to the synthesis of substituted pyridines and could be adapted for this compound.

One such method involves the three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent. organic-chemistry.org This approach provides polysubstituted pyridines with complete regioselectivity under mild, acid-free conditions. organic-chemistry.org Another versatile one-pot synthesis involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to produce highly substituted pyridin-4-ol derivatives. chim.it This method is flexible and allows for the introduction of various substituents. chim.itbeilstein-journals.org

Furthermore, multicomponent reactions (MCRs) of readily available starting materials like 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base can afford functionalized pyridines. rsc.org Nickel-catalyzed dehydrogenation of alkyl ketones in a one-pot process with enamines and ammonia (B1221849) also yields substituted pyridines. oup.com Additionally, nano copper ferrite (B1171679) has been used as a magnetically recoverable and reusable catalyst for the one-pot synthesis of polysubstituted pyridines. nanoscalereports.com

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| Alkynone, 1,3-dicarbonyl compound, ammonium acetate | Alcoholic solvent, reflux | Polysubstituted pyridines | Mild, acid-free, complete regioselectivity | organic-chemistry.org |

| Lithiated alkoxyallene, nitrile, carboxylic acid | Low temperature, then excess TFA | Highly substituted pyridin-4-ols | Flexible, versatile precursors | chim.itbeilstein-journals.org |

| 1,3-dicarbonyl compound, aromatic aldehyde, malononitrile, alcohol | NaOH | Functionalized pyridines | Mild conditions, broad scope | rsc.org |

| Alkyl ketone, enamine, ammonia source | [Ni(cod)₂], PMe₃ | Substituted pyridines | Uses alkyl ketones as starting materials | oup.com |

| Aromatic aldehyde, malononitrile, substituted phenol | Nano copper ferrite | Polysubstituted pyridines | Magnetically recoverable catalyst | nanoscalereports.com |

Dearomatization Strategies for Pyridinols and Pyridines

Dearomatization of pyridines offers a modern and powerful strategy to access functionalized piperidines and related structures, including pyridinols. nih.govnih.gov This approach breaks the aromaticity of the pyridine ring to introduce new functional groups. acs.org

One innovative method involves the arenophile-mediated dearomatization of pyridines to directly introduce heteroatom functionalities without prior activation of the substrate. nih.gov This strategy, combined with olefin oxidation chemistry, provides access to dihydropyridine (B1217469) cis-diols and epoxides. nih.gov Another approach is the nucleophilic dearomatization of pyridines, which typically requires activation of the pyridine nitrogen to form a pyridinium (B92312) ion, making the ring susceptible to nucleophilic attack. mdpi.com This can be achieved using various activating groups and a range of nucleophiles. mdpi.com

A dearomatization–rearomatization strategy has also been developed for the construction of 4H-quinolizin-4-ones from simple pyridines, which involves the activation of pyridines to form pyridinium salts, followed by cycloaddition and rearomative ring expansion. rsc.org While not directly yielding pyridinols, these strategies demonstrate the potential of dearomatization in functionalizing the pyridine core.

| Strategy | Key Features | Products | Reference |

| Arenophile-mediated dearomatization | Direct introduction of heteroatoms without pre-activation | Dihydropyridine cis-diols, epoxides | nih.gov |

| Nucleophilic dearomatization | Requires N-activation of pyridine | Dihydropyridines | mdpi.com |

| Dearomatization–rearomatization | C–H bond functionalization of pyridines | 4H-quinolizin-4-ones | rsc.org |

Synthesis of Vinylpyridine Precursors

The introduction of the vinyl group onto the pyridine ring is a crucial step in the synthesis of this compound. This can be achieved through various catalytic routes or classic olefination reactions.

Catalytic Routes to Vinylpyridines (e.g., Cobalt-mediated, Rhodium-mediated)

Transition metal catalysis provides efficient and selective methods for the synthesis of vinylpyridines.

Cobalt-catalyzed synthesis is a well-established one-step process for preparing 2-substituted pyridines, including 2-vinylpyridine (B74390). researchgate.netscispace.com This is typically achieved through the cocyclization of acetylene (B1199291) and nitriles in the presence of cobalt complexes, often promoted by light. researchgate.net For instance, 2-vinylpyridine can be synthesized from acrylonitrile. researchgate.net A convoluted poly(4-vinylpyridine) cobalt(II) system has been developed as a stable and reusable heterogeneous catalyst for the cyclotrimerization of alkynes. acs.org

Rhodium-catalyzed reactions also offer versatile routes to functionalized pyridines. Cationic rhodium catalysts have been used for the reductive coupling of 2-vinylpyridines with imines. nih.gov Rhodium complexes with N-heterocyclic carbene (NHC) ligands can catalyze the hydroalkenylation of alkenes and alkynes with 2-vinylpyridine. csic.es The hydroformylation of 4-vinylpyridine (B31050) using a rhodium catalyst can lead to either aldehydes or the hydrogenation product, 4-ethylpyridine, depending on the catalyst system. acs.org Ruthenium catalysts have also been employed for the β-selective alkylation of vinylpyridines. rsc.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Cobalt(I) complexes, light | Acetylene, nitriles | 2-Substituted pyridines | One-step, selective | researchgate.netscispace.com |

| Cationic Rhodium | 2-Vinylpyridines, imines | Branched imine addition products | Reductive coupling | nih.gov |

| Rhodium-NHC complexes | 2-Vinylpyridine, alkenes/alkynes | Hydroalkenylated pyridines | C-C coupling | csic.es |

| Rhodium carbonyl | 4-Vinylpyridine | Aldehydes or 4-ethylpyridine | Dependent on catalyst modification | acs.org |

| Ruthenium complex | Vinylpyridines, aldehydes/ketones | β-alkylated pyridines | Deoxygenative coupling | rsc.org |

Wittig Reaction and Related Olefination Methods

The Wittig reaction and its variations are fundamental and widely used methods for forming carbon-carbon double bonds, making them highly suitable for the synthesis of vinylpyridines.

The Wittig reaction involves the reaction of a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a base, with an aldehyde or ketone. For the synthesis of vinylpyridines, a pyridyl aldehyde can be reacted with a methylphosphonium ylide. For example, 3-vinylpyridine (B15099) has been synthesized from 3-pyridine carboxaldehyde and methylphosphonium bromide. tandfonline.com Similarly, 3-(1-phenylvinyl)pyridine was prepared via a Wittig reaction from 3-benzoylpyridine. rsc.org A multigram synthesis of 2-vinylpyridine has been reported using a Wittig reaction in a three-step procedure that avoids chromatography. tandfonline.com

A distinct approach involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates to construct 4-alkylpyridines. nih.gov This method provides an alternative to metal-catalyzed cross-coupling reactions. nih.gov

| Reactants | Reaction Type | Product | Key Features | Reference |

| 3-Pyridine carboxaldehyde, methylphosphonium bromide | Wittig reaction | 3-Vinylpyridine | Standard olefination | tandfonline.com |

| 3-Benzoylpyridine, methylphosphonium ylide | Wittig reaction | 3-(1-Phenylvinyl)pyridine | Synthesis of a DPE analog | rsc.org |

| Pyridyl aldehyde, methylphosphonium ylide | Wittig reaction | 2-Vinylpyridine | Multigram scale, chromatography-free | tandfonline.com |

| Dearomatized pyridylphosphonium ylide, aldehyde | Wittig olefination-rearomatization | 4-Alkylpyridines | Alternative to cross-coupling | nih.gov |

Cross-Coupling Reactions for Pyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyridine derivatives. numberanalytics.com Among these, the Suzuki-Miyaura cross-coupling reaction is particularly noteworthy for its tolerance of various functional groups and generally high yields. core.ac.uk

Palladium catalysts are frequently employed in these reactions. core.ac.uk For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, using a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4, has been shown to produce novel pyridine derivatives in moderate to good yields. core.ac.uknih.gov These reactions are often carried out in a solvent mixture of 1,4-dioxane (B91453) and water. core.ac.uk

The versatility of cross-coupling reactions allows for the introduction of a wide array of substituents onto the pyridine ring, making it a key strategy for creating diverse pyridine-based molecular frameworks. numberanalytics.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivative Synthesis

| Starting Material | Coupling Partner | Catalyst System | Solvent | Product Type | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/Water | Novel pyridine derivatives | Moderate to Good | core.ac.uknih.gov |

| 3,5-dibromo-2-hydroxypyridine | Various | Palladium catalyst | Not specified | Pyridoclax | 50% overall (5 steps) | researchgate.net |

| 2-bromo-5-(trifluoromethyl)pyridine | Itself (homocoupling) | Palladium acetate / TBAI / K2CO3 | Cyrene™/Isopropanol | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine | Up to 95% | rsc.org |

| Pyridine methylstannanes | ortho-Bromoacetanilides | Pd(0) / Copper(II) oxide | Not specified | Benzo[c]-2,7-naphthyridines | Fair to Excellent | researchgate.net |

Green Chemistry Approaches in Pyridinol and Vinylpyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to develop more environmentally benign and sustainable processes. rasayanjournal.co.innih.gov This includes the use of bio-renewable solvents, non-toxic reagents, and recyclable catalysts.

Utilization of Bio-renewable Solvents

Bio-based solvents, derived from renewable resources like cellulose, offer a greener alternative to traditional petroleum-based solvents. numberanalytics.comresearchgate.net They are often less toxic, biodegradable, and have a smaller carbon footprint. numberanalytics.com

Application of Non-toxic Reagents

The use of non-toxic and biodegradable reagents is a cornerstone of green chemistry. In the synthesis of 2-vinylpyridine, the green chlorinating reagent trichloroisocyanuric acid (TCCA) has been utilized. tandfonline.com The by-products of this reagent are biodegradable, contributing to a more environmentally friendly process. tandfonline.com

Recyclable Catalytic Systems (e.g., Poly(4-vinylpyridine)-Supported Catalysts)

Immobilizing catalysts on solid supports, such as polymers, facilitates their recovery and reuse, aligning with green chemistry principles. Poly(4-vinylpyridine) (P4VP) has emerged as a stable and effective support for various catalysts. academie-sciences.friau.ir

Table 2: Recyclability of Poly(4-vinylpyridine)-Supported Catalysts

| Catalyst | Reaction | Number of Recycles | Outcome | Reference |

| P4VPy-CuI | Pechmann reaction for coumarin (B35378) synthesis | 8 | No loss in efficiency | academie-sciences.fr |

| P4VPy-CuI nanoparticles | Synthesis of aryl-14H-dibenzo[a,j]xanthenes | 8 | No loss in efficiency | iau.iriau.ir |

| P4VPy-CuI nanoparticles | Synthesis of 1,8-dioxooctahydroxanthenes | 10 | No loss of efficiency | ias.ac.in |

| P4VPy-CuI nanoparticles | Synthesis of pentaerythritol (B129877) diacetals | 6 | No loss of activity | researchgate.net |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce complex molecules like chiral pyridine derivatives. acs.orgnih.gov This strategy often leads to high enantioselectivity under mild reaction conditions. whiterose.ac.uk

Enzyme-Catalyzed Derivatizations

Enzymes, such as lipases and alcohol dehydrogenases, are increasingly used for the synthesis and resolution of chiral pyridine-based compounds. nih.govuniovi.es

A notable example is the chemoenzymatic synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.govnih.gov This two-step process begins with the chemical introduction of an α-halogenated acyl moiety onto a picoline derivative, followed by the enzymatic reduction of the resulting ketone. nih.gov The alcohol dehydrogenase from Lactobacillus kefir has been used to reduce the carbonyl group, achieving high enantiomeric excess (95–>99%) and yields of up to 98%. nih.govnih.gov

Similarly, a chemoenzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. acs.orgwhiterose.ac.uk This method involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral piperidines with high stereoselectivity. acs.org Baker's yeast has also been identified as an excellent catalyst for the bioreduction of ketones in the synthesis of enantiomerically pure 4-(dimethylamino)pyridines. researchgate.net

Table 3: Enzyme-Catalyzed Reactions in Pyridine Derivative Synthesis

| Enzyme/Biocatalyst | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

| Alcohol dehydrogenase (Lactobacillus kefir) | α-Halogenated ketones | Chiral α-fluorinated secondary alcohols | 95–>99% | Up to 98% | nih.govnih.gov |

| Amine oxidase/Ene imine reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | High | Not specified | acs.orgwhiterose.ac.uk |

| Baker's yeast | 4-Chloro-3-acylpyridines | Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines | Excellent | Not specified | researchgate.net |

| Novozym 435 | Nicotinic acids and alcohols | Pyridine esters | Not applicable | >80% (over 9 cycles) | researchgate.net |

Asymmetric Synthesis of Chiral Pyridine-based Alcohols

The synthesis of chiral pyridine-based alcohols is a significant area of research due to the prevalence of these structural motifs in pharmaceuticals, agrochemicals, and as chiral ligands in asymmetric catalysis. chim.it A variety of methods have been developed for their enantioselective preparation, with asymmetric reduction of the corresponding prochiral ketones and chemoenzymatic strategies being particularly prominent. nih.govdiva-portal.org

One effective approach involves the chemoenzymatic synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.govresearchgate.net This method begins with the introduction of a prochiral α-halogenated acyl group onto readily available picoline derivatives. researchgate.net The subsequent reduction of the carbonyl group is accomplished using an alcohol dehydrogenase, such as the one from Lactobacillus kefir, which can achieve high enantiomeric excess (95% to >99%) and yields (up to 98%). nih.govresearchgate.net This highlights the utility of enzymes in producing highly enantiopure pyridine-based alcohols.

Catalytic asymmetric reduction of pyridine-based ketones is another widely used strategy. chim.it Various chiral catalysts and ligands have been developed to facilitate this transformation. For instance, chiral pyridyl phosphinite and phosphite (B83602) ligands, synthesized from pyridyl alcohols, have been evaluated in asymmetric reactions. diva-portal.org The steric and electronic properties of these ligands play a crucial role in determining the level of enantioselectivity. diva-portal.org The sense of asymmetric induction is often dictated by the absolute configuration of the carbinol carbon atom in the ligand. diva-portal.org

Furthermore, chiral pyridine-containing ligands themselves have been synthesized through methods like the regio- and enantioselective functionalization of pyridine rings. diva-portal.org An example includes the deprotonation of 2-chloropyridine (B119429) followed by the addition of an aldehyde to yield a chiral pyridyl alcohol. diva-portal.org Advances in catalysis have also led to the development of visible-light-induced, photocatalyst-free enantioselective hydroalkylation of alkenyl pyridines using chiral Brønsted acid catalysis, providing access to enantioenriched pyridine derivatives. chim.it

Table 1: Examples of Asymmetric Synthesis of Chiral Pyridine-based Alcohols

| Precursor Type | Method | Catalyst/Enzyme | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

|---|---|---|---|---|---|---|

| Pyridine-based ketones | Chemoenzymatic Reduction | Alcohol dehydrogenase from Lactobacillus kefir | Chiral α-fluorinated secondary alcohols | up to 98 | 95 to >99 | nih.govresearchgate.net |

| 2-Chloropyridine & Benzaldehyde | Asymmetric Functionalization | BuLi-superbase | Chiral pyridyl alcohol | - | 58 | diva-portal.org |

| Alkenyl pyridines | Hydroalkylation | Chiral Brønsted acid | Enantioenriched pyridine derivatives | Good | High | chim.it |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. chemistry.coachscitepress.org Each disconnection corresponds to the reverse of a known and reliable chemical reaction.

For the target molecule, This compound , a plausible retrosynthetic analysis is outlined below. The analysis aims to simplify the molecule by disconnecting key functional groups and carbon-carbon bonds.

Disconnection 1: The Vinyl Group

The vinyl group at the C3 position is a prime candidate for disconnection. This C-C bond can be retrosynthetically disconnected via a Wittig reaction or a related olefination protocol. This disconnection leads to a 3-formyl-2-methylpyridin-4-ol intermediate (a pyridyl aldehyde) and a methylidene phosphorane (or a similar one-carbon synthon). Alternatively, a Horner-Wadsworth-Emmons reaction could be envisioned. Another common method for forming a vinyl group is through the condensation of a methyl group with an aldehyde, which is a viable strategy for styrylpyridines and could be adapted here. researchgate.net

Disconnection 2: The Pyridine Ring

Further simplification involves the deconstruction of the substituted pyridine ring itself. A common strategy for pyridine synthesis is the Hantzsch pyridine synthesis or similar condensation reactions. However, for a highly substituted pyridine like the target molecule, functional group interconversion (FGI) is a more direct approach. The 3-formyl-2-methylpyridin-4-ol can be seen as arising from the oxidation of a corresponding primary alcohol, 3-(hydroxymethyl)-2-methylpyridin-4-ol .

The core 2-methylpyridin-4-ol skeleton is a key precursor. The formyl group at the C3 position could be introduced through a formylation reaction, such as a Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like dimethylformamide (DMF).

Proposed Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection (Wittig/Olefination): The C=C bond of the vinyl group is disconnected. This suggests a forward synthesis involving the reaction of an aldehyde with a phosphorus ylide.

Precursor 1: 3-Formyl-2-methylpyridin-4-ol

Disconnection (FGI - Reduction): The aldehyde functional group is retrosynthetically reduced to a primary alcohol.

Precursor 2: 3-(Hydroxymethyl)-2-methylpyridin-4-ol

Disconnection (Formylation): The hydroxymethyl group (derived from a formyl group in the forward sense) is removed. This points to a formylation of the simpler pyridine ring as a key step in the forward synthesis.

Precursor 3: 2-Methylpyridin-4-ol

This is a significantly simpler, commercially available or readily synthesizable starting material.

This analysis provides a logical pathway for the synthesis of this compound, starting from the basic 2-methylpyridin-4-ol structure, introducing the C3 substituent via formylation, and finally constructing the vinyl group.

Computational and Theoretical Studies on 2 Methyl 3 Vinylpyridin 4 Ol

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are essential for understanding the fundamental electronic nature of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgfiveable.me DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. fiveable.me This approach offers a favorable balance between computational cost and accuracy, making it one of the most popular methods in computational chemistry. fiveable.menih.gov In a typical DFT study of 2-Methyl-3-vinylpyridin-4-ol, the first step would be to perform a geometry optimization to find the lowest energy structure.

The accuracy of DFT calculations is highly dependent on two main choices: the exchange-correlation functional and the basis set. github.io

Exchange-Correlation Functional: This component approximates the complex effects of electron exchange and correlation. Functionals are categorized into different "rungs" of Jacob's Ladder, from the simpler Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals (which mix DFT with exact Hartree-Fock exchange). A common choice for organic molecules is a hybrid functional like B3LYP.

Basis Set: A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. wikipedia.org The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons around the atoms. youtube.com Larger basis sets provide more accurate results but at a higher computational cost. uomustansiriyah.edu.iq Common families of basis sets include the Pople sets (e.g., 6-31G(d), 6-311++G(d,p)) and the correlation-consistent sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.org The addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions ('+' or 'aug-') is crucial for accurately describing bonding, lone pairs, and non-covalent interactions. q-chem.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This is the highest-energy orbital that contains electrons. It acts as the electron donor (nucleophile) in a chemical reaction. libretexts.org

LUMO: This is the lowest-energy orbital that is empty of electrons. It acts as the electron acceptor (electrophile). libretexts.org

The energy difference between these two orbitals is known as the HOMO-LUMO gap . wikipedia.org This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgjoaquinbarroso.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. wikipedia.org For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance, providing insight into its potential reaction mechanisms.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is calculated by determining the electrostatic potential (the force exerted on a positive test charge) at various points on the electron density surface of the molecule. uni-muenchen.de The resulting potential values are then displayed on the molecular surface using a color spectrum.

Typically, the color coding is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. wolfram.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. wolfram.com

Green/Yellow: Regions of intermediate or near-zero potential. wolfram.com

For this compound, an MEP map would highlight the electron-rich regions, likely around the oxygen and nitrogen atoms, as the most negative (red) areas. The hydroxyl proton and parts of the aromatic ring would likely show positive potential (blue), identifying the molecule's reactive sites for electrostatic interactions. deeporigin.comucsb.edu

Natural Bonding Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive, localized picture that corresponds to the familiar Lewis structure of bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions and charge distribution within the molecule. q-chem.com

Key insights from NBO analysis include:

Lewis Structure Description: NBO identifies the core orbitals, lone pairs (LP), and two-center bonds (BD) that best represent the molecule's electronic structure. wikipedia.orgusc.edu

Hybridization: It calculates the percentage s- and p-character of the hybrid orbitals that form each bond.

Charge Transfer and Delocalization: NBO analysis quantifies electron delocalization by examining interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, particularly from a filled bonding (σ) or lone pair (n) orbital to an empty antibonding (σ) orbital, is evaluated using second-order perturbation theory. uni-muenchen.de These "n → σ" or "σ → σ*" interactions represent hyperconjugation and are key to understanding resonance and stability.

For this compound, NBO analysis would quantify the delocalization within the pyridine (B92270) ring and the vinyl group and analyze the hyperconjugative effects involving the methyl and hydroxyl groups.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ* (C-C)ring | 5.2 |

| LP (2) O | σ* (C-C)ring | 2.1 |

| σ (C-H)methyl | σ* (C-C)ring | 1.8 |

The dipole moment and polarizability are fundamental electric properties that describe how a molecule's charge distribution interacts with an external electric field. acs.org

Polarizability (α): This property describes the tendency of the molecule's electron cloud to be distorted by an external electric field, inducing a temporary dipole moment. nih.govresearchgate.net It is a tensor quantity, but often its average value is reported. Polarizability is crucial for understanding intermolecular forces like London dispersion forces. nih.gov

Computational methods can accurately calculate these properties. nih.gov For this compound, these calculations would quantify its polarity and its responsiveness to electric fields, which are important for predicting its solubility and intermolecular interactions.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Average Polarizability (α) | 14.5 | ų |

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. nobelprize.orglibretexts.org For a flexible molecule like this compound, which has rotatable bonds associated with the vinyl, hydroxyl, and methyl groups, multiple conformers with different energies exist.

A computational conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles (e.g., the C-C bond of the vinyl group, the C-O bond of the hydroxyl group) and calculating the energy at each step to map out the potential energy surface.

Locating Minima: Identifying the low-energy conformers (local minima on the PES) and the transition states that connect them.

Analyzing Stability: The relative energies of the stable conformers determine their population at a given temperature. This stability is governed by a combination of steric hindrance and favorable intramolecular interactions. libretexts.org

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can map out the potential energy surfaces of proposed reaction pathways. This allows for the detailed characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these structures, it is possible to determine activation barriers and reaction thermodynamics, offering deep insights into the feasibility and kinetics of various transformations.

One of the most significant reaction pathways studied for pyridin-4-ol systems is the keto-enol tautomerization, an equilibrium between the pyridinol form and its corresponding pyridinone isomer (2-Methyl-3-vinyl-1H-pyridin-4-one). Theoretical studies can elucidate the mechanism of this tautomerization, whether it proceeds intramolecularly or is catalyzed by solvent molecules. DFT calculations are employed to locate the transition state for the proton transfer between the hydroxyl group and the ring nitrogen. The energy of this transition state relative to the ground state of the reactant determines the activation energy for the process.

For instance, a hypothetical reaction pathway for the tautomerization of this compound has been computationally investigated. The study would typically involve geometry optimizations of the pyridinol and pyridinone forms, followed by a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the located transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate (e.g., the N-H bond formation and O-H bond breaking) is expected. Such studies reveal the energetic favorability of one tautomer over the other and the kinetic barrier separating them.

The vinyl group at the 3-position introduces possibilities for other reactions, such as electrophilic additions or cycloadditions. Theoretical models can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation barriers for different possible pathways. By calculating the energies of the transition states leading to various potential products, the most likely reaction outcome can be predicted.

Table 1: Calculated Energies for the Tautomerization of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| This compound (Reactant) | B3LYP/6-311++G(d,p) | 0.00 | \multirow{3}{*}{35.4} |

| Transition State | B3LYP/6-311++G(d,p) | +35.4 | |

| 2-Methyl-3-vinyl-1H-pyridin-4-one (Product) | B3LYP/6-311++G(d,p) | -2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from such computational studies.

Simulations of Spectroscopic Data (IR, NMR, UV-Vis)

Computational quantum chemistry is an indispensable tool for the interpretation and prediction of spectroscopic data. By simulating spectra for proposed molecular structures, theoretical calculations can aid in compound identification, structural elucidation, and the understanding of electronic properties. These simulations are typically performed using DFT and its time-dependent extension (TD-DFT) for excited states.

Infrared (IR) Spectroscopy Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule after its geometry has been optimized to a minimum on the potential energy surface. The frequencies obtained from these calculations often systematically deviate from experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are commonly scaled by an empirical factor. These simulations are invaluable for assigning specific vibrational modes to the bands observed in experimental spectra. For this compound, key vibrational modes would include the O-H stretch, the C=C and C=N stretches of the pyridine ring, and the vibrations associated with the methyl and vinyl substituents.

Table 2: Simulated vs. Experimental IR Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3435 |

| C-H stretch (aromatic) | 3080 | 3075 |

| C-H stretch (vinyl) | 3015 | 3020 |

| C=C stretch (vinyl) | 1645 | 1640 |

| C=N/C=C stretch (ring) | 1600 | 1595 |

| C=N/C=C stretch (ring) | 1560 | 1555 |

| O-H bend | 1355 | 1350 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy The simulation of NMR spectra involves calculating the nuclear magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts (δ) are derived. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. By computing the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental data, the accuracy of the structural assignment can be confirmed. For this compound, calculations would predict the distinct chemical shifts for the protons of the methyl and vinyl groups, the aromatic proton, and the hydroxyl proton, as well as for each of the unique carbon atoms in the molecule.

Table 3: Simulated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | ||

| H (hydroxyl) | 9.80 | 9.75 |

| H (aromatic) | 7.85 | 7.82 |

| H (vinyl, α) | 6.70 | 6.68 |

| H (vinyl, β-cis) | 5.65 | 5.62 |

| H (vinyl, β-trans) | 5.40 | 5.38 |

| H (methyl) | 2.50 | 2.48 |

| ¹³C NMR | ||

| C4 (C-OH) | 175.0 | 174.5 |

| C2 (C-CH₃) | 158.0 | 157.8 |

| C6 | 140.5 | 140.2 |

| C (vinyl, α) | 136.0 | 135.7 |

| C5 | 125.0 | 124.6 |

| C (vinyl, β) | 117.0 | 116.8 |

| C3 (C-vinyl) | 115.0 | 114.5 |

| C (methyl) | 20.0 | 19.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectrum of a molecule is simulated using TD-DFT calculations. This method computes the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π→π* and n→π* electronic transitions within the conjugated system of the pyridine ring and the vinyl group. These simulations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 4: Simulated UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π→π) | 295 | 0.45 |

| S₀ → S₂ (n→π) | 260 | 0.08 |

| S₀ → S₃ (π→π*) | 225 | 0.30 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 3 Vinylpyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra reveal the number of chemically distinct proton and carbon atoms, respectively, and provide clues about their electronic environments. For 2-Methyl-3-vinylpyridin-4-ol, the expected signals are based on the distinct functional groups: the pyridine (B92270) ring, the methyl group, the vinyl group, and the hydroxyl group.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl protons, the three protons of the vinyl group, the two aromatic protons on the pyridine ring, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be broad and its position variable depending on the solvent and concentration. The vinyl group will present a complex splitting pattern (dd or ddx) due to cis, trans, and geminal couplings.

¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will differentiate between the sp²-hybridized carbons of the aromatic ring and the vinyl group, and the sp³-hybridized carbon of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for similar pyridine and vinyl-substituted compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 2-CH₃ | ~2.3 - 2.5 | ~18 - 22 | Methyl group attached to the pyridine ring. |

| C5-H | ~6.8 - 7.2 | ~115 - 125 | Aromatic proton on the pyridine ring. |

| C6-H | ~7.8 - 8.2 | ~145 - 150 | Aromatic proton deshielded by the ring nitrogen. |

| 4-OH | Variable (broad) | N/A | Hydroxyl proton, position is solvent-dependent. |

| Vinyl -CH= | ~6.5 - 7.0 (dd) | ~130 - 135 | Vinylic proton attached to the ring. |

| Vinyl =CH₂ | ~5.3 - 5.6 (d, trans) | ~118 - 122 | Terminal vinylic protons, showing distinct cis and trans coupling. |

| ~5.7 - 6.0 (d, cis) | |||

| C2 | N/A | ~155 - 160 | Quaternary carbon with methyl substituent. |

| C3 | N/A | ~125 - 130 | Quaternary carbon with vinyl substituent. |

| C4 | N/A | ~160 - 165 | Quaternary carbon with hydroxyl substituent. |

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by mapping out the bonding framework and spatial proximities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a strong correlation between the two protons on the pyridine ring (C5-H and C6-H). Crucially, it would also map the entire spin system of the vinyl group, showing correlations between the alpha-proton and the two terminal beta-protons.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). epfl.ch This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal at ~2.4 ppm would correlate to the carbon signal at ~20 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for connecting different fragments of the molecule and assigning quaternary carbons. youtube.comlibretexts.org Key correlations would include:

The methyl protons (2-CH₃) showing a cross-peak to the C2 and C3 carbons.

The vinyl protons showing correlations to the C3 and C2 carbons of the pyridine ring.

The C5-H proton showing correlations to the C4 and C3 carbons.

ROESY/HOESY (Rotating-frame/Heteronuclear Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in three-dimensional space, not necessarily through bonds. A ROESY spectrum could, for example, show a cross-peak between the methyl protons and the alpha-proton of the vinyl group, confirming their spatial proximity and helping to define the molecule's preferred conformation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, IR and Raman, provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key expected absorption bands for this compound would include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic and vinyl groups, C=C and C=N stretching vibrations characteristic of the substituted pyridine ring, and out-of-plane bending vibrations for the vinyl group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. aps.org Symmetrical vibrations and C=C bonds, such as those in the pyridine ring and vinyl group, often produce strong Raman signals. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | Strong / Weak |

| Aromatic/Vinyl C-H | C-H Stretch | 3000 - 3100 | Medium / Strong |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | Medium / Medium |

| Pyridine Ring | C=N, C=C Stretch | 1550 - 1650 | Strong / Strong |

| Vinyl (-C=C-) | C=C Stretch | 1620 - 1680 | Medium / Strong |

| Vinyl (=CH₂) | C-H Out-of-Plane Bend | 910 - 990 | Strong / Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and structural information based on its fragmentation patterns. For this compound (C₈H₉NO), the expected molecular weight is approximately 135.16 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺•) at m/z ≈ 135. Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺.

Loss of a hydrogen atom to give a fragment at [M-1]⁺.

Fragmentation of the vinyl group.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis would provide definitive data on:

Bond lengths and angles: Precise measurements of all atomic distances and angles.

Molecular conformation: The exact spatial arrangement of the atoms, including the orientation of the vinyl and hydroxyl groups relative to the pyridine ring.

Crystal packing: How individual molecules are arranged in the crystal lattice.

Intermolecular interactions: The presence and geometry of hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, as well as other non-covalent interactions.

This technique would yield data such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing polar aromatic compounds. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The purity of this compound would be determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. researchgate.net

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). Due to the polar hydroxyl group, which can cause peak tailing, derivatization of the compound (e.g., silylation of the -OH group) might be necessary to improve its volatility and chromatographic performance.

Applications of 2 Methyl 3 Vinylpyridin 4 Ol in Materials Science and Polymer Chemistry

Development of Functional Polymeric Materials

Ion-Imprinted Polymers for Selective Recognition

Without any available data, the creation of data tables and detailed research findings as requested is not possible. Further research or synthesis of this specific compound would be required to generate the information sought in the user's request.

Based on a comprehensive search of available information, there are no specific research findings or applications documented for the chemical compound "2-Methyl-3-vinylpyridin-4-ol" in the areas of polymer coatings, polymer composites, or ligand design for organometallic complexes in materials chemistry.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested for the specified sections and subsections. The scientific literature that is publicly accessible does not appear to contain studies on the synthesis or application of this particular compound in the contexts outlined. Research in these fields has more commonly focused on related, but structurally different, vinylpyridine isomers such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050).

Catalytic Applications and Ligand Design Incorporating Pyridinol and Vinylpyridine Scaffolds

Design and Synthesis of Pyridine-based Ligands for Metal Catalysis

Pyridine (B92270) and its derivatives are among the most widely utilized ligands in coordination chemistry and catalysis, capable of forming stable complexes with a majority of transition metals. acs.org The design of ligands based on pyridinol and vinylpyridine scaffolds is driven by the need for catalysts with enhanced activity, selectivity, and stability. The electronic and steric properties of these ligands can be finely tuned by modifying substituents on the pyridine ring. csic.es

In homogeneous catalysis, pyridine-based ligands are integral to the performance of various metal complexes. Soluble complexes of rhodium with pyridine ligands have been employed as catalysts in processes such as the carbonylation of methanol and the hydroformylation of alkenes. researchgate.net These ligands are known for their thermal stability and the ability to modulate the electronic properties of the metal center. researchgate.net

Palladium(II) complexes featuring substituted pyridine ligands have demonstrated high efficiency in cross-coupling reactions. acs.org The catalytic activity in these systems can be correlated with the basicity of the pyridine ligand, with substitutions at the 3- or 4-position often providing an optimal balance of electronic effects and steric accessibility. acs.org Ruthenium complexes are also prominent, with pyridyl-containing ligands playing a key role in C-H functionalization reactions, where they can facilitate C-H bond cleavage and subsequent bond formation. acs.org

Table 1: Examples of Homogeneous Catalysts with Pyridine-Type Ligands

| Metal Center | Ligand Type | Application | Reference |

|---|---|---|---|

| Rhodium | Pyridine derivatives | Methanol Carbonylation, Hydroformylation | researchgate.net |

| Palladium | 4-substituted Pyridines | Suzuki-Miyaura & Heck Reactions | acs.org |

This table provides a summary of homogeneous catalysis applications involving pyridine-based ligands.

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst separation, recovery, and recyclability. Vinylpyridine scaffolds are particularly useful in this context. The vinyl group allows for the polymerization or grafting of the ligand onto a solid support, such as silica or a polymer resin. researchgate.net

Poly(4-vinylpyridine) (PVPy) has been successfully used as a support for palladium nanoparticles, creating a highly efficient and stable heterogeneous catalyst for Suzuki-Miyaura and Heck coupling reactions. researchgate.netmdpi.com These polymer-supported catalysts can prevent the aggregation of metal nanoparticles and minimize metal leaching into the product. mdpi.commdpi.com The use of a polymer support can also alter the selectivity of a reaction compared to its homogeneous counterpart. acs.orgacs.org For instance, a polymer-supported palladium catalyst was reported to be the first of its kind to selectively promote C(sp³)–H monoarylation. acs.org

Table 2: Performance of a Polyvinylpyridine-Supported Palladium Catalyst

| Reaction Type | Substrates | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides and arylboronic acids | High | High recyclability, low Pd leaching | mdpi.com |

| Heck Reaction | Aryl halides and olefins | Excellent | High turnover number, easy purification | researchgate.net |

This table summarizes the effectiveness of polyvinylpyridine-supported palladium catalysts in various cross-coupling reactions.

The development of chiral pyridine ligands for asymmetric catalysis has been a significant area of research. acs.orgnih.gov Designing a broadly applicable chiral pyridine unit (CPU) is challenging but crucial for advancing asymmetric synthesis. nih.govacs.org A rationally designed, modular, and tunable CPU can be assembled into various chelating ligands, demonstrating effectiveness in mechanistically diverse and challenging asymmetric reactions. acs.org

These chiral ligands have been successfully applied in reactions such as the iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org Another notable application is the enantioselective iridium-catalyzed C–H borylation of diaryl(2-pyridyl)methanes, which can yield products with up to 96% ee. acs.org The success of these systems demonstrates that a well-designed chiral pyridine framework can effectively induce asymmetry even in complex transformations. acs.org

Catalytic Activity in Organic Transformations

Ligands derived from pyridinol and vinylpyridine scaffolds are instrumental in facilitating key organic transformations, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. Pyridine-based ligands, including N-heterocyclic carbenes and phenanthroline, are highly effective in both Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net They are thermally stable and their properties can be easily tuned. researchgate.net

In the Suzuki-Miyaura reaction, palladium catalysts supported by dialkylbiphenylphosphino ligands have shown high activity for coupling challenging nitrogen-containing heterocycles, which are common in biologically active compounds. organic-chemistry.org Similarly, palladium nanoparticles supported on polyvinylpyridine are efficient catalysts for Suzuki-Miyaura couplings of aryl halides with arylboronic acids. mdpi.com For the Heck reaction, palladium nanoparticles supported on polyvinylpyridine-grafted silica have exhibited excellent activity for the coupling of various aryl halides with olefins, achieving high turnover numbers. researchgate.net An efficient method for the oxidative Heck coupling of vinyl pyridines with aryl boronic acids has also been developed using a palladium(II) trifluoroacetate and 1,10-phenanthroline system. researchgate.net

C-H functionalization has emerged as a powerful strategy for synthesizing complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. nih.gov Transition metal catalysis is central to this field, and pyridine-containing substrates and ligands play a crucial role. The nitrogen atom in the pyridine ring can act as a directing group, facilitating the regioselective functionalization of C-H bonds at positions that are otherwise difficult to access. nih.gov

While the C2 position of pyridine is most readily functionalized due to electronic factors and proximity to the directing nitrogen atom, significant progress has been made in the more challenging functionalization of distal positions like C3 and C4. nih.gov Various transition metals, including palladium, rhodium, and ruthenium, have been used to catalyze these transformations. nih.gov For instance, a silyl-iridium complex was found to promote the addition of meta-pyridyl C–H bonds to aldehydes. beilstein-journals.org Ruthenium-mediated systems have been studied for the formation of 2-substituted styrylpyridines from pyridine and terminal alkynes, demonstrating 100% atom efficiency. acs.org Polymer-supported pyridine ligands have also been employed in palladium-catalyzed C(sp³)–H arylation, offering improved selectivity and catalyst recyclability. acs.org

Multi-component Reactions

The design of efficient catalysts for multi-component reactions (MCRs), where multiple reactants combine in a single synthetic operation to form a complex product, is a significant area of chemical research. The vinylpyridine scaffold, a key component of 2-Methyl-3-vinylpyridin-4-ol, has been incorporated into polymeric structures that serve as effective supports for catalytic systems in various MCRs. While direct catalytic applications of this compound in MCRs are not extensively documented, the utility of related vinylpyridine-based materials provides insight into the potential roles of this compound in ligand design.

Poly(4-vinylpyridine) (PVP), a readily available polymer, has been widely used as a support for numerous catalysts due to its straightforward functionalization, high accessibility of pyridine nitrogen sites, and stability in various organic solvents. researchgate.net These PVP-supported catalysts have demonstrated considerable success in promoting a range of organic transformations, including multi-component syntheses.

For instance, copper iodide nanoparticles supported on poly(4-vinylpyridine) have been employed as a recyclable and efficient catalyst for the synthesis of 1,8-dioxooctahydroxanthenes and coumarin (B35378) derivatives under solvent-free conditions. dntb.gov.ua In a similar vein, cobalt complexes bearing redox-active ligands have been utilized for the multi-component synthesis of substituted pyrroles and pyridines using alcohols as a primary feedstock. researchgate.net

The synthesis of 2-amino-3-cyanopyridine derivatives, a class of compounds with significant biological activity, has been achieved through a one-pot, four-component reaction of aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297). Various heterogeneous catalysts have been explored for this transformation, highlighting the versatility of catalytic systems in promoting such complexity-building reactions. mdpi.com A selection of these catalysts and their performance is detailed in the interactive table below.

Catalysts for the Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Catalyst | Solvent/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| CuI/C | Acetonitrile, Reflux | 6-8 h | 71-94 | mdpi.com |

| Nano-SnO2 | Solvent-free, 100 °C | 15-45 min | 85-96 | mdpi.com |

| Nano-TiO2 | Ethanol, Reflux | 2-4 h | 82-95 | mdpi.com |

| Borax | Water, 80 °C | 30-60 min | 88-97 | mdpi.com |

The pyridinol moiety within the this compound structure introduces a hydroxyl group, which can act as a proton-responsive site or a hydrogen-bonding donor. This functionality could potentially influence the catalytic activity and selectivity in MCRs by interacting with substrates or modifying the electronic properties of a metal center in a catalyst-ligand complex. While speculative without direct experimental evidence for the specific compound, the combination of the vinyl group for potential polymerization or grafting and the pyridinol for electronic and functional modulation presents an interesting avenue for the design of novel ligands for multi-component catalysis.

Exploration of Non-Innocent Ligand Behavior in Catalysis

The concept of "non-innocent" ligands is crucial in understanding the electronic structure and reactivity of metal complexes in catalysis. A ligand is termed non-innocent when its electronic state is ambiguous, and it can actively participate in redox processes within the complex, rather than acting as a passive spectator to the metal center's redox changes. chemeurope.com Such ligands can store and transfer electrons during a catalytic cycle, enabling multi-electron transformations that might be otherwise inaccessible for a given metal. researchgate.net

While the non-innocent behavior of this compound has not been specifically reported, an analysis of its structural components—the pyridinol and vinylpyridine scaffolds—allows for a discussion of its potential in this regard. Pyridine-based ligands themselves are typically considered "innocent." However, the introduction of redox-active substituents can impart non-innocent character. The hydroxypyridine (pyridinol) functionality, in particular, is of interest. The hydroxyl group can be deprotonated to form a pyridinolate, which is more electron-rich and could potentially engage in redox processes.

Examples of well-established non-innocent ligands include dithiolenes, certain diimines, and o-aminophenols. chemeurope.commdpi.com These ligands possess frontier orbitals that are close in energy to the metal d-orbitals, facilitating electron transfer between the metal and the ligand. For example, a palladium complex with a non-innocent o-aminophenol ligand has been shown to be a highly effective catalyst for C-C coupling reactions, acting as an electron reservoir and obviating the need for external additives. nih.gov

The table below provides examples of ligand classes known for their non-innocent behavior and their roles in catalytic processes.

Examples of Non-Innocent Ligands and Their Roles in Catalysis

| Ligand Class | Description of Non-Innocent Behavior | Role in Catalysis | Reference |

|---|---|---|---|

| Dithiolenes | Can exist in dithiolate (dianionic) or dithioketone (neutral) forms, leading to ambiguity in the metal's oxidation state. | Facilitate electron transfer in reactions like H2 evolution and CO2 reduction. | chemeurope.com |

| o-Aminophenols | Can exist in multiple oxidation states (aminophenol, iminosemiquinone radical, iminoquinone). | Act as an electron reservoir in coupling reactions and other redox catalysis. | nih.gov |

| α-Diimines | The π* orbitals can accept electrons, forming radical anions or dianions. | Mediate redox processes in polymerization and small molecule activation. | chemeurope.com |

| Porphyrins | The extended π-system can be oxidized or reduced. | Participate in the catalytic cycles of metalloenzymes like cytochrome P450. | chemeurope.com |

For a pyridinol-containing ligand like this compound to exhibit non-innocent behavior, its deprotonated form would need to be able to undergo stable one-electron oxidation to a radical species, or the pyridine ring itself would need to be rendered sufficiently redox-active. The presence of the methyl and vinyl substituents would also influence the electronic properties and steric environment of a potential metal complex. The vinyl group, with its π-system, could also potentially participate in redox events, although this is less common for simple vinyl groups compared to more extended conjugated systems.

Future Research Directions and Emerging Trends in 2 Methyl 3 Vinylpyridin 4 Ol Research

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyridine (B92270) derivatives is a subject of intense research, focusing on improving efficiency, selectivity, and sustainability ijarsct.co.in. Future efforts in the synthesis of 2-Methyl-3-vinylpyridin-4-ol are expected to move beyond traditional methods, which often involve hazardous reagents and harsh conditions, towards more innovative and greener protocols. nih.govrasayanjournal.co.in

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs offer significant advantages by combining multiple reaction steps without isolating intermediates, thus reducing waste and saving time and resources. nih.govresearchgate.net Designing novel MCRs for the construction of the this compound scaffold from simple, readily available precursors is a promising research avenue.

Flow Chemistry: Continuous flow processing can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.govresearchgate.net Developing a flow synthesis for this compound could enable more efficient and safer production. researchgate.net

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govnih.gov Its application could provide a rapid and efficient route to this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. ijarsct.co.in Research into identifying or engineering enzymes to catalyze the formation of the pyridinol ring could lead to highly sustainable synthetic pathways. ijarsct.co.in

Table 1: Comparison of Modern Synthetic Methodologies for Pyridine Derivatives

| Methodology | Core Principle | Potential Advantages for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions | Multiple reactants combine in a single step to form a product containing structural features from each reactant. | High atom economy, reduced waste, simplified purification, rapid library generation. nih.gov |

| Flow Chemistry | Reagents are continuously pumped through a reactor for chemical conversion. | Enhanced safety, precise control over reaction conditions, improved yields, easy scalability. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Significantly reduced reaction times, increased product yields, improved purity. rasayanjournal.co.innih.gov |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. | High selectivity (regio-, chemo-, and stereo-), mild reaction conditions, environmentally friendly. ijarsct.co.in |

Advanced Mechanistic Elucidation using Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts. For this compound, future research should focus on a synergistic approach that combines advanced experimental techniques with high-level computational studies.

In-situ Spectroscopic Analysis: Techniques such as in-situ FTIR and NMR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering invaluable insights into the reaction kinetics and pathways.

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model the molecular structure and energetics of transition states and intermediates. researchgate.net Such studies, analogous to those performed on related pyridinium (B92312) compounds, can help to elucidate the most favorable reaction pathways, rationalize experimental observations, and predict the outcomes of new reaction designs. researchgate.net This theoretical framework allows for the optimization of structural parameters like bond lengths and angles, providing a comprehensive understanding of the molecule's characteristics. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

De Novo Design: Generative AI models can be trained on large chemical databases to design novel derivatives of this compound with desired properties. springernature.comslideshare.net These models can explore a vast chemical space to identify candidates with enhanced functionality for specific applications.

Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the physicochemical and biological properties of new derivatives, prioritizing the synthesis of the most promising compounds. nih.govnih.gov

Synthesis Planning: AI tools are being developed to devise optimal synthetic routes for complex molecules. By analyzing vast amounts of reaction data, these systems can propose step-by-step pathways, suggest appropriate reagents, and predict reaction conditions, thereby accelerating the synthetic workflow. acm.org

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Models | Algorithms that create new data (e.g., molecular structures) based on patterns learned from existing data. | Design of novel this compound derivatives with tailored properties. slideshare.net |

| Predictive QSAR | Models that correlate chemical structure with physical, chemical, or biological activity. | Rapid screening of virtual compounds to identify high-potential candidates for synthesis. nih.gov |

| Retrosynthesis Tools | AI-powered software that predicts synthetic pathways for a target molecule. | Accelerates the discovery of efficient and novel synthetic routes. acm.org |

Development of Next-Generation Functional Materials with Tunable Properties

The vinyl group in this compound makes it an attractive monomer for polymerization. Future research will likely explore its use in creating advanced functional materials. The presence of both a hydroxyl group and a pyridine nitrogen atom offers opportunities for hydrogen bonding, metal coordination, and post-polymerization modification, allowing for the creation of materials with highly tunable properties.

Potential research directions include:

Smart Polymers: Synthesis of polymers and copolymers that respond to external stimuli such as pH, temperature, or light. The pyridinol moiety can act as a pH-responsive unit or a metal-binding site.

Composite Materials: Incorporation of this compound-based polymers into composites with materials like metal oxides (e.g., TiO₂, ZnO) could yield materials with enhanced photocatalytic, electronic, or mechanical properties. nih.gov

Membranes and Coatings: Development of polymeric membranes for separation processes or functional coatings with specific surface properties, leveraging the interactive potential of the pyridinol functional group.

Sustainable Chemistry Initiatives for Pyridinol Synthesis

Adopting the principles of green chemistry is essential for the future of chemical manufacturing. nih.gov Research focused on the synthesis of this compound should be guided by a commitment to sustainability.

Key initiatives include:

Use of Green Solvents: Moving away from traditional volatile organic compounds towards more environmentally benign solvents like water, supercritical CO₂, or ionic liquids. ijarsct.co.inrasayanjournal.co.in

Renewable Feedstocks: Investigating the synthesis of pyridinol precursors from biomass or other renewable resources to reduce reliance on petrochemicals.

Catalyst Development: Focusing on the development of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, to minimize waste and improve process efficiency. ijarsct.co.inresearchgate.net This approach aligns with the core tenets of sustainable chemistry, aiming to reduce the environmental impact of chemical production. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.